REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[C:3]1[C:11]2[C:6](=[N:7][CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=2)[NH:5][CH:4]=1.[H][H]>CO.CCOC(C)=O.[Pd]>[CH3:1][N:2]([CH3:15])[C:3]1[C:11]2[C:6](=[N:7][CH:8]=[C:9]([NH2:12])[CH:10]=2)[NH:5][CH:4]=1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CN(C1=CNC2=NC=C(C=C21)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The mixture was then filtered through GF/F
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a solid
|
Type
|
CUSTOM
|
Details
|
This material was purified by preparative TLC (0.5 mm plate, 10% MeOH/DCM/0.5% NH4OH)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CNC2=NC=C(C=C21)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |